molecular formula C21H16BrNO3S B14705363 2-Bromo-5-[(4-methylphenyl)sulfonyl]-5,6-dihydro-7h-dibenzo[b,d]azepin-7-one CAS No. 24160-08-5

2-Bromo-5-[(4-methylphenyl)sulfonyl]-5,6-dihydro-7h-dibenzo[b,d]azepin-7-one

Cat. No.: B14705363
CAS No.: 24160-08-5
M. Wt: 442.3 g/mol
InChI Key: ZOVLLBZIHDZBJQ-UHFFFAOYSA-N
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Description

2-Bromo-5-[(4-methylphenyl)sulfonyl]-5,6-dihydro-7h-dibenzo[b,d]azepin-7-one is a chemical compound with the molecular formula C21H16BrNO3S. This compound is part of the dibenzoazepine family, which is known for its diverse biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-5-[(4-methylphenyl)sulfonyl]-5,6-dihydro-7h-dibenzo[b,d]azepin-7-one typically involves multiple steps, including the formation of the dibenzoazepine core followed by bromination and sulfonylation. One common synthetic route involves the intramolecular Friedel-Crafts acylation to form the dibenzoazepine core . The bromination is usually carried out using bromine or N-bromosuccinimide (NBS) under controlled conditions . The sulfonylation step involves the reaction with 4-methylbenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely follow similar steps as the laboratory synthesis, with optimizations for yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-[(4-methylphenyl)sulfonyl]-5,6-dihydro-7h-dibenzo[b,d]azepin-7-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Formation of amines or thiols derivatives

    Oxidation: Formation of sulfoxides or sulfones

    Coupling: Formation of biaryl compounds

Scientific Research Applications

2-Bromo-5-[(4-methylphenyl)sulfonyl]-5,6-dihydro-7h-dibenzo[b,d]azepin-7-one has various applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Bromo-5-[(4-methylphenyl)sulfonyl]-5,6-dihydro-7h-dibenzo[b,d]azepin-7-one is not fully understood. it is believed to interact with various molecular targets and pathways, including enzyme inhibition and receptor binding. The sulfonyl group may play a crucial role in its biological activity by enhancing its binding affinity to target proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-5-[(4-methylphenyl)sulfonyl]-5,6-dihydro-7h-dibenzo[b,d]azepin-7-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both bromine and sulfonyl groups makes it a versatile intermediate for further chemical modifications.

Properties

CAS No.

24160-08-5

Molecular Formula

C21H16BrNO3S

Molecular Weight

442.3 g/mol

IUPAC Name

2-bromo-5-(4-methylphenyl)sulfonyl-6H-benzo[d][1]benzazepin-7-one

InChI

InChI=1S/C21H16BrNO3S/c1-14-6-9-16(10-7-14)27(25,26)23-13-21(24)18-5-3-2-4-17(18)19-12-15(22)8-11-20(19)23/h2-12H,13H2,1H3

InChI Key

ZOVLLBZIHDZBJQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CC(=O)C3=CC=CC=C3C4=C2C=CC(=C4)Br

Origin of Product

United States

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